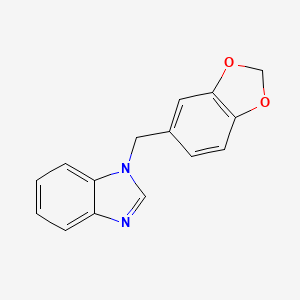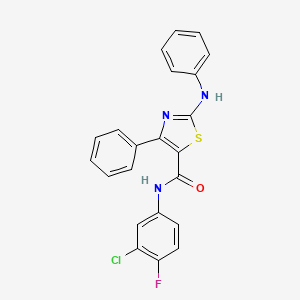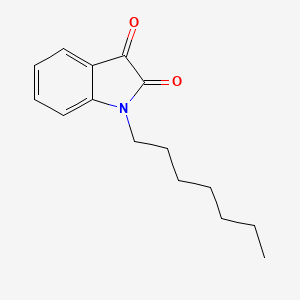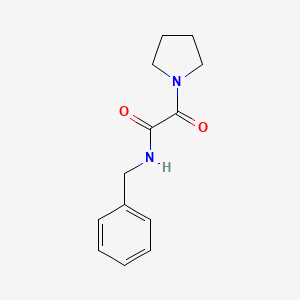
N-benzyl-2-oxo-2-(pyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-oxo-2-(pyrrolidin-1-yl)acetamide, commonly known as BOPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BOPA is a derivative of pyrrolidine and has a molecular weight of 257.33 g/mol.
Wirkmechanismus
The mechanism of action of BOPA is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting histone deacetylases, BOPA may increase the acetylation of histones, leading to the activation of certain genes.
Biochemical and Physiological Effects
BOPA has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory cytokines and prostaglandins. BOPA has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BOPA is its simple and efficient synthesis method, which makes it readily available for laboratory experiments. BOPA is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of BOPA is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on BOPA. One area of interest is the development of BOPA derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of BOPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BOPA and its potential applications in materials science.
Synthesemethoden
BOPA can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of benzylamine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of BOPA.
Wissenschaftliche Forschungsanwendungen
BOPA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BOPA has also been investigated for its ability to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression.
Eigenschaften
IUPAC Name |
N-benzyl-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(13(17)15-8-4-5-9-15)14-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGRQKZOOQNPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

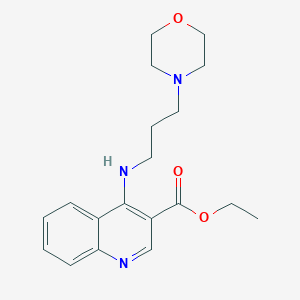
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)

![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
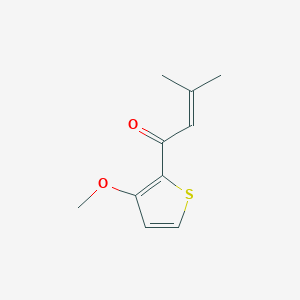
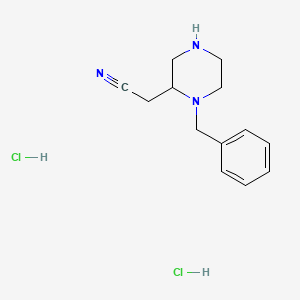
![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
